4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound is a sulfamoyl benzamide derivative featuring a thiazolo[5,4-c]pyridine scaffold. Its structure includes a 5-ethyl-substituted tetrahydrothiazolopyridine core linked to a benzamide moiety modified with an N-benzyl-N-methylsulfamoyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications. The ethyl group at the 5-position of the thiazolopyridine ring may influence conformational stability and receptor binding, distinguishing it from benzyl or methyl analogs .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2.ClH/c1-3-27-14-13-20-21(16-27)31-23(24-20)25-22(28)18-9-11-19(12-10-18)32(29,30)26(2)15-17-7-5-4-6-8-17;/h4-12H,3,13-16H2,1-2H3,(H,24,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXMTUWRJRPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound contains both sulfonamide and thiazole moieties, which have been associated with various pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C23H27ClN4O3S2, with a molecular weight of 507.1 g/mol. The presence of the sulfonamide group linked to a benzyl moiety and a thiazolo-pyridine derivative contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding affinity and interaction studies are crucial for understanding its mechanism of action.
Biological Activities
Research indicates that compounds with similar structural features have shown activities such as:
- Antimicrobial Activity : The sulfonamide group is known for its effectiveness against bacterial infections.
- Anticancer Properties : Thiazole derivatives have been studied for their potential in cancer therapy.
- Anti-inflammatory Effects : Some studies suggest that compounds containing thiazole and sulfonamide moieties can exhibit anti-inflammatory properties.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-benzylthiazole | Contains a thiazole ring | Antimicrobial activity |
| Benzamide derivatives | Similar amide linkage | Varied biological activities |
| Sulfonamide antibiotics | Contains sulfonamide group | Effective against bacterial infections |
The dual functionality of 4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride enhances its bioactivity compared to compounds possessing only one of these functionalities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. For instance:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing the thiazole structure exhibited significant antimicrobial activity against various bacterial strains.
- Anticancer Potential : In vitro studies indicated that the compound could inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : Interaction studies revealed that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide-thiazolopyridine derivatives and triazine-based analogs, focusing on molecular features, physicochemical properties, and substituent effects.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Scaffold Differences: The target compound and –3 derivatives share a thiazolopyridine core, while compounds use a triazine ring. Substituents on the thiazolopyridine (e.g., 5-ethyl in the target vs. 5-benzyl in ) modulate steric bulk. Ethyl groups may reduce hydrophobic interactions compared to benzyl but enhance metabolic stability .
Sulfamoyl Group Variations :
- The target’s N-benzyl-N-methylsulfamoyl group introduces moderate lipophilicity, balancing solubility and membrane permeability. In contrast, N-butyl-N-ethyl () increases hydrophobicity, which may limit aqueous solubility .
- Triazine-based analogs () replace sulfamoyl with sulfamoyl-triazine linkages, which could alter hydrogen-bonding capacity and binding kinetics .
Impact of Halogen and Auxiliary Groups: compounds feature chloro and fluorophenyl groups, which enhance electronic interactions with targets (e.g., kinases or proteases) but may increase toxicity risks .
Physicochemical Properties :
- Melting points for triazine derivatives () range from 237–279°C, reflecting high crystallinity due to halogen and aryl substituents . Thiazolopyridine analogs likely exhibit lower melting points due to reduced symmetry.
- Molecular weights vary significantly: triazine derivatives exceed 700 Da (limiting bioavailability), while thiazolopyridine-based compounds are <500 Da, adhering to Lipinski’s rules for drug-likeness .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction hazards be mitigated?
- Methodological Answer : A scalable synthesis route requires:
- Hazard Analysis : Conduct a comprehensive risk assessment for reagents (e.g., O-benzyl hydroxylamine HCl) and reaction conditions (e.g., exothermic steps) before scaling .
- Purification : Use reflux in ethanol or acetonitrile to isolate the product, as demonstrated in analogous sulfonamide syntheses (e.g., 82–92% yields after reflux purification) .
- Reagent Selection : Potassium carbonate (K₂CO₃) is effective for deprotonation in benzamide coupling reactions .
Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzamide (δ ~7.3–8.1 ppm), sulfamoyl (δ ~3.1–3.5 ppm), and tetrahydrothiazolo pyridine moieties (δ ~2.5–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]+ or [M-Cl]+ ions) with <5 ppm error .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Storage : Classify as a non-combustible solid (storage code 13) in airtight, light-resistant containers under anhydrous conditions .
- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates (e.g., sulfamoyl chloride derivatives) .
Advanced Research Questions
Q. How can computational methods like Bayesian optimization improve synthesis yield?
- Methodological Answer :
- Algorithmic Design : Apply Bayesian optimization to iteratively adjust reaction parameters (e.g., temperature, solvent ratio) and maximize yield. This approach outperforms manual trial-and-error, as shown in multi-step heterocycle syntheses .
- Case Study : Analogous compounds (e.g., benzoxazole hybrids) achieved 63.4% yields after optimizing reflux time and catalyst loading .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure, as done for sulfonamide derivatives (R factor = 0.050) .
- Cross-Validation : Compare experimental 13C NMR with DFT-calculated chemical shifts for the tetrahydrothiazolo ring .
Q. What reaction pathways enable functionalization of the tetrahydrothiazolo pyridine moiety, and how is selectivity achieved?
- Methodological Answer :
- Nucleophilic Substitution : Target the 4-chloro position using Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Redox Control : Reduce the nitro group to an amine (-NH₂) using H₂/Pd-C, ensuring selectivity by moderating H₂ pressure .
- Directing Groups : Introduce electron-withdrawing groups (e.g., -CF₃) to activate specific sites for regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
